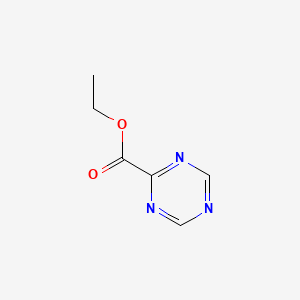
Ethyl 1,3,5-triazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3,5-triazine-2-carboxylate is an organic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3,5-triazine-2-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethyl alcohol in the presence of a base such as sodium carbonate. The reaction typically occurs under reflux conditions in a solvent like dioxane or dichloroethane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs microwave irradiation to enhance reaction rates and yields. This method provides the desired product in less time and with higher purity compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride can be replaced by nucleophiles such as amines, alcohols, or thiols.
Esterification: The carboxylate group can be esterified to form different ester derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) under reflux conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Major Products Formed
Substituted Triazines: Depending on the nucleophile used, various substituted triazines can be formed.
Ester Derivatives: Different ester derivatives can be synthesized through esterification reactions.
Scientific Research Applications
Ethyl 1,3,5-triazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,3,5-triazine-2-carboxylate and its derivatives varies depending on their specific applications. In biological systems, these compounds often act by inhibiting key enzymes or interfering with cellular processes. For example, some triazine derivatives inhibit photosynthesis in plants by blocking the photosystem II complex . In medicine, certain triazine compounds exert their effects by interfering with DNA synthesis and cell division, leading to the death of cancer cells .
Comparison with Similar Compounds
Ethyl 1,3,5-triazine-2-carboxylate can be compared with other similar compounds, such as:
Melamine (1,3,5-triazine-2,4,6-triamine): Used in the production of melamine resins and as a flame retardant.
Cyanuric Acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants and herbicides.
Hexamethylmelamine: Used clinically for its antitumor properties.
This compound is unique due to its specific ester functional group, which allows for further chemical modifications and applications in various fields.
Properties
CAS No. |
81840-52-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
ethyl 1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-8-3-7-4-9-5/h3-4H,2H2,1H3 |
InChI Key |
MYSAUBXZHRJRML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


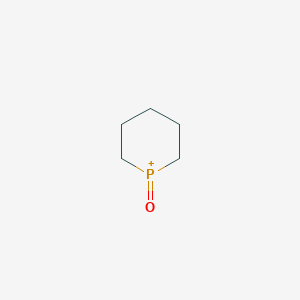
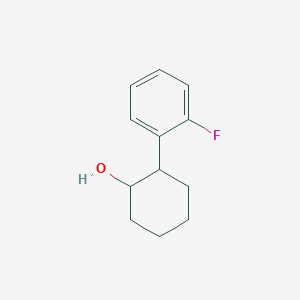
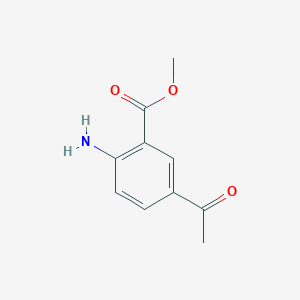
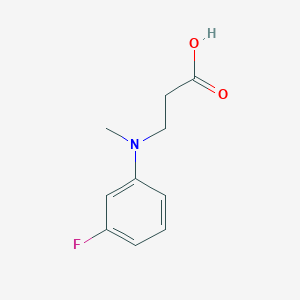
![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
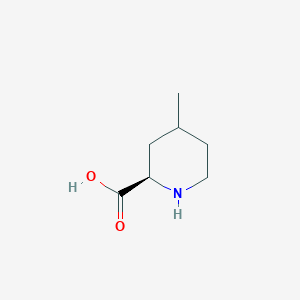
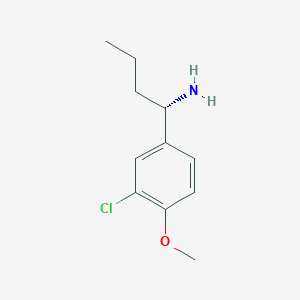
![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
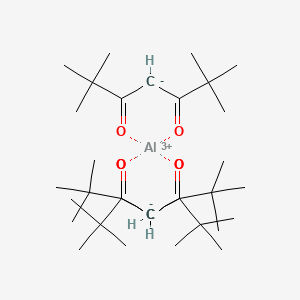
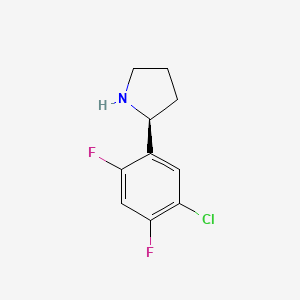
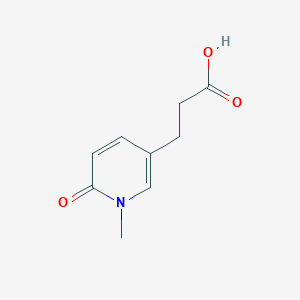
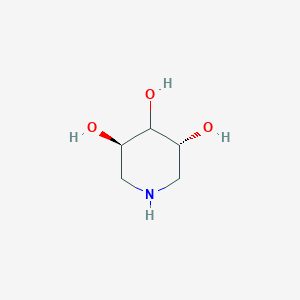
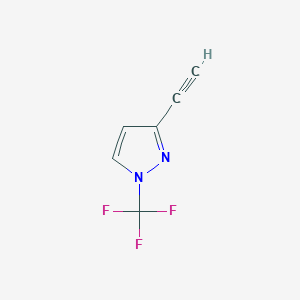
![6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12978150.png)
